molecular formula C10H9NO3 B13712144 4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid

4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid

Katalognummer: B13712144
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: KEDNHMPKWBMBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its crystalline solid form, typically appearing white to slightly yellow . Indoles play a crucial role in cell biology and have been extensively studied for their biological activities .

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the particular indole derivative and its structural modifications.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:

These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties

Eigenschaften

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

4-hydroxy-2-methyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-5-2-7-8(11-5)3-6(10(13)14)4-9(7)12/h2-4,11-12H,1H3,(H,13,14)

InChI-Schlüssel

KEDNHMPKWBMBOM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1)C=C(C=C2O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.